1-(4-Bromo-benzyl)-3-phenyl-piperazine
Description
1-(4-Bromo-benzyl)-3-phenyl-piperazine is a substituted piperazine derivative featuring a brominated benzyl group at position 1 and a phenyl group at position 3 of the piperazine ring. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine derivatives, which are known to interact with neurotransmitter receptors, enzymes, and other biological targets .
Properties
Molecular Formula |
C17H19BrN2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-phenylpiperazine |
InChI |
InChI=1S/C17H19BrN2/c18-16-8-6-14(7-9-16)12-20-11-10-19-17(13-20)15-4-2-1-3-5-15/h1-9,17,19H,10-13H2 |
InChI Key |
NUKIWIJKMNIZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Positional isomerism : 3-CPP (3-chloro substitution) shows higher serotonin receptor affinity than 4-substituted analogs, suggesting positional sensitivity in target engagement .
- Steric effects : Bulkier substituents (e.g., 2,4,5-trimethoxybenzyl in ) may hinder molecular packing or receptor access compared to the 4-bromo-benzyl group.
Pharmacological and Biophysical Properties
While direct data for this compound are sparse, insights can be drawn from related compounds:
- Schistosomicidal activity : The imidazolidine derivative 3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-imidazolidin-2-one demonstrated in vitro efficacy against Schistosoma mansoni, suggesting bromo-aromatic groups may enhance antiparasitic activity .
- CNS modulation : Piperazines with 4-methoxy or 3-chloro substituents (e.g., 4-MeOPP, 3-CPP) exhibit serotonin/dopamine reuptake inhibition, but bromo-substituted analogs may prioritize different targets due to steric/electronic differences .
- Supramolecular interactions : Crystallographic studies of 1-aroyl-4-(4-methoxyphenyl)piperazines () reveal that substituents like bromo could disrupt hydrogen bonding or π-stacking seen in methoxy derivatives, impacting solubility or stability.
Data Table: Comparative Analysis
| Parameter | This compound | 1-(3-Chlorophenyl)piperazine (3-CPP) | 1-(4-Methoxyphenyl)piperazine (4-MeOPP) |
|---|---|---|---|
| Molecular Weight | ~335 (estimated) | 198.6 | 192.2 |
| Substituent Effects | Electron-withdrawing, bulky | Electron-withdrawing, meta position | Electron-donating, para position |
| Bioactivity | Inferred antimicrobial/CNS potential | Serotonin receptor agonist | Dopamine reuptake inhibitor |
| Synthetic Complexity | Moderate (halogenation required) | Low | Moderate (etherification required) |
Q & A
Q. Q. What translational challenges exist when advancing this compound from in vitro to in vivo models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
